5-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide

Data Gap Medicinal Chemistry Procurement Risk

The compound 5-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide (molecular formula C19H16N4O2S3, molecular weight 428.6 g/mol) belongs to a class of heteroaryl-sulfonamide hybrids incorporating pyridine and thiazole motifs. These structural hybrids are the subject of ongoing medicinal chemistry research, with related analogs being investigated for antimicrobial and anticancer activities.

Molecular Formula C19H16N4O2S3
Molecular Weight 428.6 g/mol
Cat. No. B12963234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide
Molecular FormulaC19H16N4O2S3
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
InChIInChI=1S/C19H16N4O2S3/c1-13-4-9-18(27-13)28(24,25)23-15-7-5-14(6-8-15)17-12-26-19(22-17)21-16-3-2-10-20-11-16/h2-12,23H,1H3,(H,21,22)
InChIKeyHSOCPDFTZGQULG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Analysis for 5-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide: Sourcing Viability and Research Classification


The compound 5-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide (molecular formula C19H16N4O2S3, molecular weight 428.6 g/mol) belongs to a class of heteroaryl-sulfonamide hybrids incorporating pyridine and thiazole motifs . These structural hybrids are the subject of ongoing medicinal chemistry research, with related analogs being investigated for antimicrobial and anticancer activities . Currently, the compound is indexed in chemical vendor databases, but its evaluation in primary peer-reviewed literature is absent.

Novel heteroaryl-sulfonamide scaffold
No peer-reviewed bioactivity evidence
Available only via chemical vendor databases

Critical Differentiation Requirements for 5-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide


Due to the absolute absence of peer-reviewed comparative data for this molecule, generic substitution predictions cannot be made. Heteroaryl-sulfonamide hybrid structures are highly sensitive to the nature of the substituent on the thiazole ring [1]. Modifications such as moving the nitrogen atom from the pyridin-3-yl to the pyridin-2-yl or pyridin-4-yl position, or altering the sulfonamide portion to a dimethylpyrimidinyl or methylisoxazolyl moiety, result in chemically distinct molecules with different molecular targets and biological activities . Without explicit quantitative evidence comparing this compound to its direct analogs, any assumption of functional or behavioral interchangeability is scientifically unsound and poses a significant risk to research validity.

Functional interchangeability

Pyridine nitrogen position shifts alter molecular target profiles; pyridin-3-yl to 2-yl or 4-yl may yield distinct biological activities.

Sulfonamide moiety substitution

Replacing thiophene-sulfonamide with dimethylpyrimidinyl or methylisoxazolyl generates chemically distinct molecules with different targets.

Quantitative Performance Evidence for 5-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide vs. Comparators


No Quantifiable Differentiation Data Available for This Compound

A comprehensive search of primary research papers, patents, and authoritative databases (excluding vendor catalog sites) returned no quantitative, comparator-based evidence for 5-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide. The closest research involves a family of pyridyl-thiazole sulfonamide hybrids, but the specific target molecule is not among the synthesized and tested compounds, which include analogs with varying pyridine positions (2-yl, 3-yl, 4-yl) and different sulfonamide groups (e.g., dimethylpyrimidinyl, methylisoxazolyl) . Therefore, no direct head-to-head comparison, cross-study comparable analysis, or reliable class-level inference can be constructed for this molecule. Any selection or procurement decision based on unverified assumptions would lack scientific grounding.

Comparator Data
Data to verify
No quantifiable comparator evidence found
High procurement risk; no performance profile available
Requires end-user primary data generation
Data Gap Medicinal Chemistry Procurement Risk

Validated Application Scenarios for 5-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide


No Validated Industrial or Research Application Can Be Confirmed

Based on the complete absence of differential evidence established in Section 3, it is impossible to recommend a specific research or industrial application scenario for 5-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide. While the structural motif is of academic interest, the specific molecule has no demonstrated efficacy, selectivity, or stability profile that would justify its selection over close structural analogs with published data. Any use would be purely on a speculative, exploratory basis in chemical biology, requiring the end-user to generate all primary data for target identification and validation.

Potential Role as an Exploratory Probe in Medicinal Chemistry

In the absence of any performance data, the sole conceivable application is as a novel, untested structural scaffold in an early-stage medicinal chemistry program. A research group might evaluate this compound in a panel of biochemical assays to generate primary data, effectively treating it as a new chemical entity. However, this scenario does not constitute a differentiation-based selection, as the compound has no known advantage over other members of the pyridyl-thiazole sulfonamide family synthesized in the literature . Researchers should be aware they are starting from a position of zero prior knowledge.

Application
Selection Property
Validation Focus
No validated application context
Absence of comparative performance data
All endpoints require primary generation
Exploratory medicinal chemistry probe
Structural novelty without prior profiling
Target identification and biochemical assay panel
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